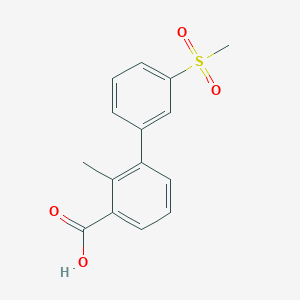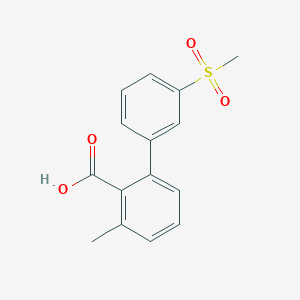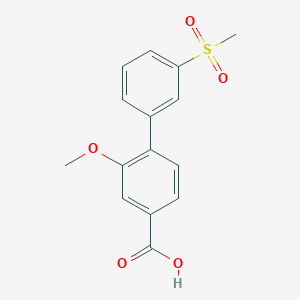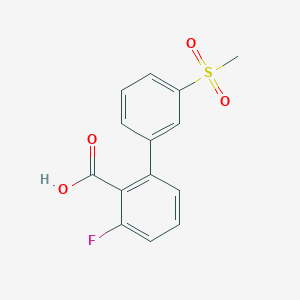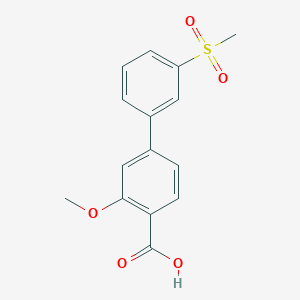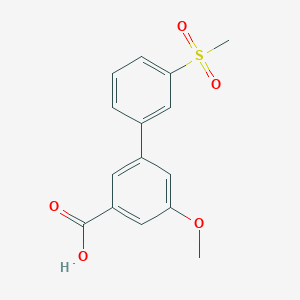
5-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid, or 5-MeO-MSPB for short, is a novel synthetic compound with a range of potential applications in the laboratory. It has been studied for its ability to modulate the activity of the NMDA receptor, a protein found in the brain and involved in the regulation of neuronal excitability. 5-MeO-MSPB has been shown to possess a variety of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
科学研究应用
5-MeO-MSPB has been studied for its ability to modulate the activity of the NMDA receptor, a protein found in the brain and involved in the regulation of neuronal excitability. It has been found to act as an agonist at the NMDA receptor, meaning that it can activate the receptor and increase its activity. This has potential applications in the treatment of neurological disorders such as epilepsy and schizophrenia, as well as pain management. 5-MeO-MSPB has also been studied for its potential anti-inflammatory and anti-cancer properties, as well as its ability to modulate the activity of other receptors, such as the serotonin receptor.
作用机制
The exact mechanism of action of 5-MeO-MSPB is not yet fully understood. However, it is known to act as an agonist at the NMDA receptor, meaning that it can activate the receptor and increase its activity. It is thought to do this by binding to the receptor and activating its associated signaling pathways. It is also thought to modulate the activity of other receptors, such as the serotonin receptor, by acting as an agonist or antagonist.
Biochemical and Physiological Effects
5-MeO-MSPB has been shown to possess a variety of biochemical and physiological effects. In animal studies, it has been found to have a variety of effects on the brain, including increased neuronal excitability and increased levels of the neurotransmitter glutamate. It has also been found to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of other receptors, such as the serotonin receptor.
实验室实验的优点和局限性
The use of 5-MeO-MSPB in laboratory experiments has both advantages and limitations. One advantage is that it can be synthesized relatively easily using a two-step process. It is also relatively stable and can be stored for long periods of time without degradation. However, it is relatively expensive and is not widely available, making it difficult to obtain for laboratory experiments. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in different experiments.
未来方向
There are a number of potential future directions for 5-MeO-MSPB research. One potential direction is to further study its mechanism of action and develop a better understanding of how it modulates the activity of different receptors. Another potential direction is to further explore its potential therapeutic applications, such as its potential use in the treatment of neurological disorders and pain management. Additionally, further research could be done on its potential anti-inflammatory and anti-cancer properties. Finally, further research could be done to develop more efficient and cost-effective methods of synthesis.
合成方法
5-MeO-MSPB is a novel synthetic compound and its synthesis has been extensively studied. It is most commonly synthesized using a two-step process involving the reaction of 3-methylsulfonylphenylbenzoic acid with 5-methoxybenzaldehyde. The first step is the condensation of 3-methylsulfonylphenylbenzoic acid with 5-methoxybenzaldehyde, which yields 5-methoxy-3-methylsulfonylphenylbenzoic acid as the product. The second step is the purification of the product, which can be done using a variety of methods such as recrystallization, column chromatography, and crystallization.
属性
IUPAC Name |
3-methoxy-5-(3-methylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-20-13-7-11(6-12(8-13)15(16)17)10-4-3-5-14(9-10)21(2,18)19/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPKPKFOZDIHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691627 |
Source


|
| Record name | 3'-(Methanesulfonyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261908-74-0 |
Source


|
| Record name | 3'-(Methanesulfonyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

